Triethylstibine

Beschreibung

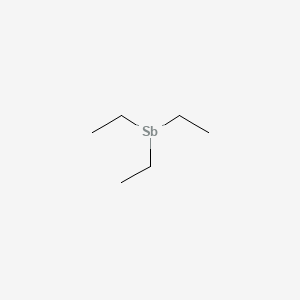

Structure

2D Structure

Eigenschaften

IUPAC Name |

triethylstibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5.Sb/c3*1-2;/h3*1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOFCVMVBJXDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sb](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210706 | |

| Record name | Triethylstibine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-85-6 | |

| Record name | Triethylstibine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylstibine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylstibine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylstibine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLSTIBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GN55G8B2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the CAS number for triethylstibine

CAS Number: 617-85-6

This technical guide provides a comprehensive overview of triethylstibine, a significant organoantimony compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, applications, and safety protocols.

Physicochemical Properties

This compound is a colorless liquid organometallic compound. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Registry Number | 617-85-6 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₅Sb | [1][2][3] |

| Molecular Weight | 208.94 g/mol | [1][3] |

| Density | 1.322 g/cm³ at 20 °C | [1][2] |

| Boiling Point | 156-160 °C | [1][2] |

| Melting Point | -98 °C to -119.25 °C | [1][2] |

| Appearance | Colorless liquid | [2] |

| Solubility | Miscible with ethanol and ether; insoluble in water. | [2] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the reaction of an antimony trihalide with a Grignard reagent. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from antimony trichloride and ethylmagnesium bromide.

Materials:

-

Antimony trichloride (SbCl₃)

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of Grignard Reagent: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether under a nitrogen atmosphere.

-

Reaction with Antimony Trichloride:

-

Cool the prepared Grignard reagent to -25 °C.[2]

-

Dissolve antimony trichloride in anhydrous diethyl ether.[2]

-

Slowly add the antimony trichloride solution dropwise to the cooled Grignard reagent while stirring vigorously under nitrogen.[2]

-

After the addition is complete, allow the mixture to warm to -10 °C and stir for one hour.[2]

-

Further, warm the reaction mixture to 25 °C and continue stirring for another hour.[2]

-

-

Purification:

-

Distill off the diethyl ether at atmospheric pressure under a nitrogen atmosphere.[2]

-

The remaining residue is then subjected to vacuum distillation to isolate the crude this compound.[2]

-

For high-purity this compound (e.g., for semiconductor applications), a final vacuum distillation is performed, keeping the temperature below 80 °C to prevent decomposition.[2]

-

Applications

This compound's primary application is in the electronics industry as a high-purity antimony source for Metal-Organic Chemical Vapor Deposition (MOCVD).[2]

MOCVD Precursor

MOCVD is a technique used to grow thin, single-crystal layers of semiconductor materials.[6] this compound serves as a volatile, metal-organic precursor that decomposes at elevated temperatures to deposit antimony-containing films. It is crucial for the fabrication of III-V compound semiconductors such as:

These materials are integral to various optoelectronic devices, including infrared detectors and high-speed transistors.

Use in Organic Synthesis

This compound is also utilized as a catalyst in various organic synthesis reactions.[2] While less common than its application in materials science, it can participate in reactions such as the oxidation of tri(p-tolyl)stibine with copper bromide.[7]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

Hazard Identification:

-

Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.

-

Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][9][10]

-

Corrosivity: Causes severe skin burns and eye damage.[9][10]

-

Environmental Hazards: Toxic to aquatic life with long-lasting effects.[8]

Precautionary Measures:

-

Handling: Handle only in a well-ventilated area, preferably under a chemical fume hood.[8][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

First Aid: In case of exposure, seek immediate medical attention. For skin contact, remove contaminated clothing and rinse the affected area with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] Do not induce vomiting if swallowed.[8]

Spectroscopic Data

The mass spectrum of this compound is available through the NIST WebBook.[3][12] The spectrum would be characterized by the molecular ion peak and fragmentation patterns corresponding to the loss of ethyl groups.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chembk.com [chembk.com]

- 3. Stibine, triethyl- [webbook.nist.gov]

- 4. molecularinfo.com [molecularinfo.com]

- 5. MOLBASE [key.molbase.com]

- 6. AIXTRON Technologies: MOCVD :: AIXTRON [aixtron.com]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

- 12. Stibine, triethyl- [webbook.nist.gov]

triethylstibine molecular formula and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of triethylstibine, including its molecular formula, structure, and relevant physicochemical data. Detailed experimental protocols for its synthesis and purification are also presented to support research and development activities.

Molecular Formula and Structure

This compound, also known as triethylantimony, is an organoantimony compound. Its molecular formula is C6H15Sb.[1][2][3][4][5] The structure consists of a central antimony (Sb) atom covalently bonded to three ethyl (-C2H5) groups.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C6H15Sb | [1][2][3] |

| Molecular Weight | 208.943 g/mol | [1][5][6] |

| CAS Registry Number | 617-85-6 | [1][3] |

| Appearance | Colorless liquid | [2] |

| Density | 1.3224 g/cm³ at 20°C | [2][3] |

| Melting Point | -119.25°C | [2] |

| Boiling Point | 156-160°C | [2][3] |

| Solubility | Insoluble in water; miscible with ethanol and ether. | [2] |

| Monoisotopic Mass | 208.0212 Da | [4] |

Mass Spectrometry Data (Electron Ionization): The following table summarizes the appearance energy for various ions observed in the mass spectrum of this compound.

| Ion | Appearance Energy (eV) |

| C4H11Sb+ | 10.0 ± 0.3 |

| C4H10Sb+ | 10.7 ± 0.3 |

| C2H5Sb+ | 12.4 ± 0.3 |

| C2H6Sb+ | 12.6 ± 0.3 |

| C2H7Sb+ | 12.6 ± 0.3 |

| C2H4Sb+ | 14.8 ± 0.3 |

| CH3Sb+ | 16.5 ± 0.3 |

| SbH2+ | 17.2 ± 0.3 |

| CH4Sb+ | 17.4 ± 0.3 |

| SbH+ | 18.3 ± 0.3 |

| Sb+ | 19.2 ± 0.3 |

| [Source: NIST Chemistry WebBook][7] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and purification of this compound.

3.1. Synthesis of this compound Solution

This protocol describes the preparation of a this compound solution using a Grignard reagent.

Materials:

-

Antimony trichloride (SbCl3)

-

Diethyl ether

-

Grignard reagent (e.g., ethylmagnesium bromide)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Under a nitrogen atmosphere, cool the Grignard reagent to -25°C.

-

Dissolve 0.28 g (or a molar equivalent) of antimony trichloride in 63.9 mL of diethyl ether.

-

Add the antimony trichloride/diethyl ether solution dropwise to the cooled Grignard reagent.

-

After the addition is complete, raise the temperature to -10°C and stir the mixture for 1 hour.

-

Further, increase the temperature to 25°C and continue stirring for an additional hour to yield the this compound solution.[2]

3.2. Purification of this compound

This protocol outlines the purification of the synthesized this compound solution by distillation.

Procedure:

-

Under a nitrogen atmosphere, distill the ether from the this compound solution at atmospheric pressure.

-

The distillation residue is then subjected to reduced pressure distillation at an elevated temperature. The resulting distillate is a mixed solution of ether and this compound.

-

Transfer the mixed solution to a new three-necked flask and distill off the remaining ether at atmospheric pressure.

-

The remaining residue in the flask is then distilled under reduced pressure to obtain crude this compound (approximately 96% purity) with a yield of around 61%.

-

For higher purity, the crude this compound is subjected to vacuum distillation. The distillation temperature should not exceed 80°C to prevent decomposition. This final step can yield this compound with a purity of up to 99.9995%.[2]

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound (C6H15Sb).

References

- 1. Stibine, triethyl- [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. PubChemLite - this compound (C6H15Sb) [pubchemlite.lcsb.uni.lu]

- 5. Stibine, triethyl- [webbook.nist.gov]

- 6. molecularinfo.com [molecularinfo.com]

- 7. Stibine, triethyl- [webbook.nist.gov]

The Genesis of a Pnictogen Bond: An In-depth Technical Guide to the Discovery and History of Organoantimony Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoantimony chemistry, a field at the intersection of organic and inorganic chemistry, has a rich and often overlooked history. From its 19th-century origins to its modern applications in organic synthesis and medicine, the study of compounds containing a carbon-antimony bond has yielded a fascinating array of structures, reactivities, and therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical development of organoantimony compounds, detailing key synthetic milestones, experimental protocols, and the evolution of our understanding of their chemical and biological properties. Particular attention is given to the quantitative aspects of their synthesis and the mechanistic pathways of their therapeutic action, offering valuable insights for researchers in chemistry and drug development.

A Historical Timeline of Discovery

The journey into the world of organoantimony chemistry began in the mid-19th century, spurred by the burgeoning field of organometallic chemistry. Early pioneers, working with rudimentary laboratory equipment, laid the groundwork for what would become a diverse and complex area of study.

The first synthesis of an organoantimony compound is credited to two independent research groups. In 1850, German chemist Carl Jacob Löwig and his student E. Schweizer reported the synthesis of "Stibäthyl" and "Stibmethyl," which we now know as triethylstibine ((C₂H₅)₃Sb) and trimethylstibine ((CH₃)₃Sb), respectively. They prepared these compounds by reacting a potassium-antimony alloy with the corresponding alkyl iodides. Almost simultaneously, Edward Frankland in England, a prominent figure in the early days of organometallic chemistry, was also exploring the synthesis of related compounds.

These early discoveries were followed by a period of steady, albeit slow, progress. The development of the Grignard reagent in the early 20th century provided a more versatile and efficient method for the synthesis of a wide range of organoantimony compounds, leading to a renewed interest in their chemistry. The mid-20th century saw the elucidation of the structures of many of these compounds through the application of modern analytical techniques such as X-ray crystallography and spectroscopy.

A significant chapter in the history of organoantimony compounds is their application in medicine. For centuries, inorganic antimony compounds had been used, often with severe toxicity, for the treatment of various ailments. The development of less toxic pentavalent antimonial drugs, such as sodium stibogluconate and meglumine antimoniate, in the 1940s revolutionized the treatment of leishmaniasis, a parasitic disease.

The latter half of the 20th century and the beginning of the 21st century have witnessed a resurgence in organoantimony research, with a focus on their applications in organic synthesis as catalysts and reagents, and in materials science.

Classes of Organoantimony Compounds and Their Synthesis

Organoantimony compounds are broadly classified based on the oxidation state of the antimony atom, typically +3 (stibines) or +5 (stiboranes).

Stibines (SbIII)

Stibines are trivalent organoantimony compounds with the general formula R₃Sb. They are analogous to amines and phosphines.

Synthesis: The most common method for the synthesis of trialkyl- and triarylstibines is the reaction of an antimony trihalide (e.g., SbCl₃, SbBr₃) with an organometallic reagent such as a Grignard reagent or an organolithium reagent.[1]

General Reaction: SbX₃ + 3 RMgX → R₃Sb + 3 MgX₂ SbX₃ + 3 RLi → R₃Sb + 3 LiX

Stiboranes (SbV)

Stiboranes are pentavalent organoantimony compounds. They can have various structures, with the most common being of the type R₅Sb or R₃SbX₂.

Synthesis: Stiboranes are typically synthesized by the oxidative addition to stibines. For example, the reaction of a triarylstibine with a halogen yields a triaryldihalostiborane.[1]

General Reaction: R₃Sb + X₂ → R₃SbX₂

Pentaorganostiboranes (R₅Sb) can be prepared by the reaction of a triorganodihalostiborane with an organolithium or Grignard reagent.[1]

General Reaction: R₃SbX₂ + 2 R'Li → R₃R'₂Sb + 2 LiX

Detailed Experimental Protocols

The following protocols are representative of the synthesis of key organoantimony compounds and are based on established literature procedures.

Synthesis of Trimethylstibine ((CH₃)₃Sb)

Reaction: SbCl₃ + 3 CH₃MgI → (CH₃)₃Sb + 3 MgICl

Materials:

-

Antimony(III) chloride (SbCl₃)

-

Magnesium turnings

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

An inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A Grignard reagent is first prepared by adding a solution of methyl iodide in anhydrous diethyl ether to magnesium turnings in a flask under an inert atmosphere.

-

The reaction is initiated with a small crystal of iodine if necessary and is maintained at a gentle reflux.

-

Once the Grignard reagent formation is complete, the flask is cooled in an ice bath.

-

A solution of antimony(III) chloride in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The diethyl ether is removed by distillation.

-

The crude trimethylstibine is then purified by fractional distillation under an inert atmosphere.

Synthesis of Triphenylstibine ((C₆H₅)₃Sb)

Reaction: SbCl₃ + 3 C₆H₅MgBr → (C₆H₅)₃Sb + 3 MgBrCl

Materials:

-

Antimony(III) chloride (SbCl₃)

-

Magnesium turnings

-

Bromobenzene (C₆H₅Br)

-

Anhydrous diethyl ether

-

An inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings and cover with anhydrous diethyl ether.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is maintained at a gentle reflux.

-

After the formation of the Grignard reagent is complete, the mixture is cooled.

-

A solution of antimony(III) chloride in anhydrous diethyl ether is added slowly through the dropping funnel.

-

The reaction mixture is then heated under reflux for one hour.

-

After cooling, the reaction mixture is poured into a mixture of ice and water.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The ether is removed by evaporation on a steam bath.

-

The resulting crude triphenylstibine is purified by recrystallization from a suitable solvent such as ethanol or petroleum ether.[2]

Synthesis of Pentaphenylantimony ((C₆H₅)₅Sb)

Reaction: (C₆H₅)₃SbCl₂ + 2 C₆H₅Li → (C₆H₅)₅Sb + 2 LiCl

Materials:

-

Dichlorotriphenylantimony(V) ((C₆H₅)₃SbCl₂)

-

Phenyllithium (C₆H₅Li) in a suitable solvent (e.g., diethyl ether/cyclohexane)

-

Anhydrous diethyl ether

-

An inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dichlorotriphenylantimony(V) is suspended in anhydrous diethyl ether in a flask under an inert atmosphere and cooled in an ice bath.

-

A solution of phenyllithium is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude pentaphenylantimony.

-

The product is purified by recrystallization from a suitable solvent mixture, such as cyclohexane.[3]

Quantitative Data of Representative Organoantimony Compounds

The following tables summarize key physical and spectroscopic data for a selection of organoantimony compounds.

Table 1: Physical Properties of Trialkylstibines

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Trimethylstibine | (CH₃)₃Sb | 166.86 | 80-81 | 1.523 |

| This compound | (C₂H₅)₃Sb | 208.94 | 158-160 | 1.324 |

| Tri-n-propylstibine | (n-C₃H₇)₃Sb | 251.02 | 103-104 (15 mmHg) | 1.216 |

| Tri-n-butylstibine | (n-C₄H₉)₃Sb | 293.10 | 135-137 (15 mmHg) | 1.138 |

Table 2: Physical Properties of Triarylstibines

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Triphenylstibine | (C₆H₅)₃Sb | 353.07 | 52-54 |

| Tri-p-tolylstibine | (p-CH₃C₆H₄)₃Sb | 395.15 | 128-129 |

| Tris(pentafluorophenyl)stibine | (C₆F₅)₃Sb | 672.85 | 114-116 |

Table 3: Physical Properties of Selected Stiboranes

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Trimethylantimony dichloride | (CH₃)₃SbCl₂ | 237.77 | 108-110 |

| Triphenylantimony dichloride | (C₆H₅)₃SbCl₂ | 423.98 | 143-145 |

| Triphenylantimony dibromide | (C₆H₅)₃SbBr₂ | 512.88 | 215-217 |

| Pentaphenylantimony | (C₆H₅)₅Sb | 507.29 | 169-171 |

Table 4: Spectroscopic Data for Selected Organoantimony Compounds

| Compound | IR ν(Sb-C) (cm⁻¹) | ¹H NMR (δ, ppm) |

| Trimethylstibine | ~512 | ~0.7 (s, 9H) |

| Triphenylstibine | ~450 | ~7.3-7.5 (m, 15H) |

| Pentaphenylantimony | ~455 | ~7.0-7.8 (m, 25H) |

Therapeutic Applications and Mechanism of Action: The Case of Antimonials in Leishmaniasis

Pentavalent antimonial drugs, such as sodium stibogluconate and meglumine antimoniate, have been the mainstay of treatment for leishmaniasis for decades. Their mechanism of action, while not fully elucidated, is understood to involve a multi-step process within the host and the parasite.

The current understanding is that the pentavalent antimony (SbV) compounds act as prodrugs. They are administered in the less toxic SbV oxidation state and are then reduced to the more toxic trivalent antimony (SbIII) form, primarily within the amastigote stage of the Leishmania parasite residing in the host's macrophages.

Once in the SbIII form, the antimony species is thought to exert its anti-leishmanial effect through multiple pathways. A primary target is the parasite's unique thiol metabolism, which relies on trypanothione instead of glutathione for protection against oxidative stress. SbIII is a potent inhibitor of trypanothione reductase, a key enzyme in this pathway. Inhibition of this enzyme leads to an accumulation of reactive oxygen species within the parasite, causing oxidative damage to proteins, lipids, and DNA, ultimately leading to cell death.

Furthermore, SbIII has been shown to interfere with other vital cellular processes in the parasite, including glycolysis and DNA replication.

Conclusion

The field of organoantimony chemistry has evolved significantly from its early beginnings in the mid-19th century. The initial discoveries of simple alkylstibines have paved the way for the synthesis of a vast array of compounds with diverse structures and reactivities. The development of organoantimony-based drugs has had a profound impact on the treatment of parasitic diseases, and ongoing research continues to explore their potential in organic synthesis and materials science. This guide has provided a comprehensive overview of the historical milestones, synthetic methodologies, and key applications of organoantimony compounds, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The continued exploration of this fascinating area of the periodic table promises to yield further exciting discoveries and innovations.

References

An In-depth Technical Guide to the Synthesis of Triethylstibine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for triethylstibine (Sb(C₂H₅)₃), a significant organoantimony compound with applications in organic synthesis and materials science. This document details the prevalent Grignard reaction-based synthesis, including a thorough experimental protocol and relevant quantitative data.

Core Synthesis Methodology: The Grignard Reaction

The most common and effective method for the preparation of this compound involves the reaction of an ethyl Grignard reagent with an antimony(III) halide, typically antimony(III) chloride (SbCl₃). This nucleophilic substitution reaction replaces the chloride ions on the antimony atom with ethyl groups.

The overall reaction can be summarized as follows:

3 C₂H₅MgBr + SbCl₃ → (C₂H₅)₃Sb + 3 MgBrCl

This process is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Quantitative Data Summary

For clarity and comparative analysis, the following table summarizes the key quantitative parameters for the synthesis of this compound via the Grignard reaction.

| Parameter | Value | Notes |

| Reactants | ||

| Antimony(III) Chloride (SbCl₃) | 1 molar equivalent | Starting antimony source. |

| Magnesium Turnings (Mg) | 3.3 molar equivalents | In excess to ensure complete reaction. |

| Ethyl Bromide (C₂H₅Br) | 3.3 molar equivalents | Used to form the Grignard reagent. |

| Solvent | ||

| Anhydrous Diethyl Ether | Sufficient to dissolve reactants | Must be strictly anhydrous. |

| Reaction Conditions | ||

| Temperature | -10°C to 25°C | Initial cooling followed by warming to room temperature. |

| Reaction Time | Several hours | Includes Grignard formation and reaction with SbCl₃. |

| Product Information | ||

| Crude Product Yield | ~61% | Yield before purification. |

| Final Purity | >99% | After vacuum distillation. |

Detailed Experimental Protocol

The following protocol outlines the step-by-step procedure for the synthesis of this compound using the Grignard reaction.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or similar apparatus for inert atmosphere techniques

-

Distillation apparatus

-

Antimony(III) chloride (SbCl₃)

-

Magnesium turnings (Mg)

-

Ethyl bromide (C₂H₅Br)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Ice bath

-

Heating mantle

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

Set up a dry, three-necked flask equipped with a dropping funnel, a condenser, and an inert gas inlet.

-

Under a positive pressure of inert gas, add magnesium turnings to the flask.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

Dissolve ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Antimony(III) Chloride:

-

Cool the freshly prepared Grignard reagent in an ice bath to approximately -10°C.

-

Dissolve antimony(III) chloride in anhydrous diethyl ether in a separate flask under an inert atmosphere.

-

Slowly add the antimony(III) chloride solution to the cold Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature below 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Separate the ethereal layer containing the this compound from the aqueous layer.

-

Wash the ethereal layer with water and then with a saturated brine solution.

-

Dry the ethereal solution over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the diethyl ether solvent by distillation at atmospheric pressure.

-

The crude this compound residue is then purified by vacuum distillation. Care should be taken to avoid high temperatures during distillation as this compound can decompose.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from the preparation of the Grignard reagent to the final purification of this compound.

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Alternative Synthesis Approaches

While the Grignard reaction is the most prevalent method, other synthetic routes to this compound exist, although they are less commonly employed. These include:

-

Reaction with Organolithium Reagents: Ethyllithium can be used in place of a Grignard reagent to react with antimony(III) halides. The reaction is mechanistically similar.

-

Transmetalation Reactions: This method involves the transfer of ethyl groups from a less electropositive metal to antimony. For example, diethylzinc or diethylcadmium can react with antimony(III) halides. However, these reagents are often more difficult to prepare and handle than Grignard reagents.

These alternative methods are generally not preferred due to factors such as the availability and reactivity of the organometallic reagents, as well as overall cost and efficiency. The Grignard route remains the most practical and widely used approach for the laboratory and industrial scale synthesis of this compound.

An In-depth Technical Guide to the Basic Properties of Triethylstibine Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of triethylstibine (TESb), a significant organoantimony compound. The information is curated for professionals in research and development who require a detailed understanding of this substance for applications in organic synthesis and materials science. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a visualization of its synthesis pathway.

Core Properties of this compound

This compound, with the chemical formula (C₂H₅)₃Sb, is a colorless liquid. It is a pyrophoric substance, meaning it can ignite spontaneously in air, and is sensitive to moisture. Due care and appropriate handling techniques are paramount when working with this compound.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅Sb | [1][2][3] |

| Molecular Weight | 208.94 g/mol | [1][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 156-160 °C | [1][2] |

| Melting Point | -119.25 to -98 °C | [1][2] |

| Density | 1.322 g/cm³ at 20 °C | [1][2] |

| CAS Registry Number | 617-85-6 | [1] |

Solubility and Reactivity

| Property | Description | Reference |

| Solubility | Miscible with ethanol and ether; Insoluble in water. | [2] |

| Reactivity | Reacts pyrophorically in air. Vapors may form an explosive mixture with air. It can react exothermically with anhydrides, halogenated hydrocarbons, and organic nitro compounds. There is a risk of explosion with nitrogen dioxide and acids, and a risk of ignition or formation of flammable gases with oxidizing agents. | [4] |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). Long-standing exposure may lead to the formation of a white precipitate. | [2][4] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques, adapted for the handling of air- and moisture-sensitive compounds.

Determination of Boiling Point (Micro-reflux method)

The boiling point of the air-sensitive liquid this compound can be determined using a micro-reflux apparatus under an inert atmosphere.

Apparatus:

-

A small round-bottom flask (5-10 mL)

-

A micro-condenser

-

A thermometer with a ground glass joint adapter

-

A heating mantle or oil bath

-

A Schlenk line for inert gas (Nitrogen or Argon) supply

-

Boiling chips

Procedure:

-

The glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas to ensure all moisture is removed.

-

Approximately 1-2 mL of this compound is transferred to the round-bottom flask via a gas-tight syringe under a positive pressure of inert gas. A few boiling chips are added.

-

The condenser is attached, and a gentle flow of coolant is started. The inert gas is supplied through the top of the condenser via a T-adapter connected to a bubbler to maintain a positive pressure.

-

The thermometer is placed in the side arm of the flask, with the bulb positioned just below the level of the condenser side-arm to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The flask is gently heated. The temperature is recorded when the liquid is refluxing steadily, and the temperature reading on the thermometer has stabilized. This stable temperature is the boiling point of the this compound.

Determination of Density (Pycnometer Method under Inert Atmosphere)

The density of this compound is determined by measuring the mass of a known volume of the liquid using a pycnometer, with all manipulations carried out under an inert atmosphere to prevent reaction with air.

Apparatus:

-

A calibrated pycnometer (a small glass flask with a precise volume)

-

An analytical balance (accurate to ±0.0001 g)

-

A glovebox or Schlenk line

-

A constant temperature bath

-

Gas-tight syringes

Procedure:

-

The empty, clean, and dry pycnometer is weighed on the analytical balance.

-

All subsequent manipulations are performed inside a glovebox filled with an inert gas.

-

The pycnometer is filled with this compound using a gas-tight syringe, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath set at 20.0 °C and allowed to equilibrate. The volume of the pycnometer is calibrated at this temperature.

-

Any excess liquid is carefully removed, and the pycnometer is sealed.

-

The outside of the pycnometer is cleaned and dried before it is removed from the glovebox and weighed on the analytical balance.

-

The density is calculated using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer .

Synthesis of this compound

This compound is typically synthesized via the reaction of a Grignard reagent with antimony trichloride. The following diagram illustrates the general workflow for this synthesis.

References

A Comprehensive Technical Guide to Triethylstibine: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triethylstibine, a significant organoantimony compound. The document covers its IUPAC nomenclature, synonyms, chemical and physical properties, detailed experimental protocols for its synthesis, and crucial safety and handling procedures. Furthermore, it explores the applications of this compound, particularly its role as a precursor in the fabrication of semiconductor materials.

IUPAC Nomenclature and Synonyms

The systematic naming of this organoantimony compound follows the IUPAC nomenclature rules. The officially recognized IUPAC name is Triethylstibane . Another commonly used and accepted name is Stibine, triethyl- .[1][2][3][4][5][6]

In scientific literature and commercial contexts, this compound is also known by several synonyms. These include:

Chemical and Physical Properties

This compound is a colorless liquid with properties that necessitate careful handling.[8] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₅Sb | [1][2][3][4][5][6][8] |

| Molecular Weight | 208.943 g/mol | [2][3][4][5][6] |

| CAS Registry Number | 617-85-6 | [1][2][3][4][5][6][8] |

| Melting Point | -119.25 °C / -98 °C | [1][8] |

| Boiling Point | 156 °C / 160 °C | [1][8] |

| Density | 1.3224 g/cm³ / 1.322 g/cm³ at 20 °C | [1][8] |

| Appearance | Colorless liquid | [8] |

| Solubility | Miscible with ethanol and ether; insoluble in water. | [8] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the laboratory synthesis of this compound involves the reaction of a Grignard reagent with antimony trichloride.[9][10][11][12][13]

Materials:

-

Antimony trichloride (SbCl₃)

-

Magnesium turnings

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous diethyl ether ((CH₃CH₂)₂O)

-

Anhydrous solvent for quenching (e.g., isopropanol)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard Schlenk line or glovebox setup

-

Dry glassware (flasks, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

All glassware must be rigorously dried to exclude moisture.

-

Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flask.

-

Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to start, after which it should be controlled with a cooling bath.

-

The reaction is complete when the magnesium has been consumed, resulting in a cloudy grey solution of ethylmagnesium bromide.

-

-

Reaction with Antimony Trichloride:

-

In a separate flask, dissolve antimony trichloride in anhydrous diethyl ether under an inert atmosphere and cool the solution to -25 °C.[5]

-

Slowly add the prepared Grignard reagent to the antimony trichloride solution dropwise with vigorous stirring. The temperature should be maintained at -25 °C during the addition.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to -10 °C and stirred for one hour, then warmed to 25 °C and stirred for another hour to ensure the reaction goes to completion.[5]

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by distillation at atmospheric pressure.[5]

-

The crude this compound is then purified by vacuum distillation. The distillation temperature should be carefully controlled and not exceed 80 °C to prevent decomposition.[5] This process can yield this compound with a purity of up to 99.9995%.[5]

-

Safety and Handling

This compound is a pyrophoric compound, meaning it can spontaneously ignite in air.[1][2] It is also toxic and reacts violently with water.[3] Therefore, stringent safety precautions are mandatory when handling this substance.

-

Inert Atmosphere: All manipulations of this compound must be carried out under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[1][8]

-

Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[1][4]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Storage: Store this compound in a tightly sealed container under an inert atmosphere, away from heat, sparks, and open flames.[1][2]

-

Spill and Fire Management: In case of a small fire, use a Class D fire extinguisher, sand, or soda ash to smother the flames. Do not use water.[8] For spills, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste.

-

Disposal: Unused or waste this compound must be quenched carefully. This is typically done by slowly adding it to a non-reacting solvent like heptane, followed by the slow addition of a proton source like isopropanol under an inert atmosphere and with cooling. The resulting mixture should be disposed of as hazardous waste.[4]

Applications

The primary application of high-purity this compound is in the electronics industry as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD).[5][8]

MOCVD Precursor

MOCVD is a technique used to grow thin epitaxial layers of compound semiconductors.[14] this compound serves as a volatile organometallic source of antimony.[8] It is used in the production of various semiconductor materials, including:

-

Indium antimonide (InSb)

-

Gallium antimonide (GaSb)

-

Aluminum antimonide (AlSb)

These materials are crucial components in various electronic and optoelectronic devices, such as infrared detectors, lasers, and high-speed transistors.

Other Potential Applications

While its use in MOCVD is predominant, this compound is also used in organic synthesis, primarily as a catalyst or reagent in specific reactions.[8] However, its high reactivity and toxicity limit its broader use in general organic synthesis compared to other organometallic reagents.

Conclusion

This compound is a valuable but hazardous organoantimony compound with a critical role in the electronics industry. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use. The information presented in this guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource on this important chemical. As with all highly reactive and toxic substances, all experimental work should be conducted with strict adherence to safety protocols and under the supervision of experienced personnel.

References

- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 2. chemistry.utah.edu [chemistry.utah.edu]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. pnnl.gov [pnnl.gov]

- 5. chembk.com [chembk.com]

- 6. Applications of Triethylsilane_Chemicalbook [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. research.columbia.edu [research.columbia.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. cerritos.edu [cerritos.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. AIXTRON Technologies: MOCVD :: AIXTRON [aixtron.com]

An In-depth Technical Guide to the Fundamentals of Organoantimony Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoantimony chemistry, a captivating sub-discipline of organometallic chemistry, explores compounds featuring a carbon-antimony bond. These compounds, exhibiting antimony in its +3 and +5 oxidation states, have garnered significant interest due to their diverse reactivity and burgeoning applications in catalysis and medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental principles of organoantimony chemistry, tailored for researchers, scientists, and drug development professionals. It delves into the core aspects of structure, bonding, synthesis, and reactivity. Furthermore, this guide elucidates the mechanisms of their therapeutic applications, particularly as antileishmanial and anticancer agents, supported by detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Introduction to Organoantimony Chemistry

Organoantimony compounds are characterized by the presence of at least one antimony-carbon (Sb-C) bond. The field has evolved significantly since its inception, with a growing appreciation for the unique properties conferred by the antimony center. Antimony, a pnictogen, imparts distinct electronic and steric characteristics to its organic derivatives, leading to a rich and varied chemistry. The two primary oxidation states for antimony in these compounds are Sb(III) and Sb(V), which dictate their geometry, stability, and reactivity.[1][2] The inherent toxicity of some antimony compounds necessitates careful handling and has, to some extent, limited their widespread application; however, this very property is harnessed in their medicinal uses.[2][3]

Structure and Bonding in Organoantimony Compounds

The structural diversity of organoantimony compounds is a direct consequence of the accessible oxidation states and coordination numbers of antimony.

2.1. Organoantimony(III) Compounds

Compounds with antimony in the +3 oxidation state, known as stibines (R₃Sb), typically adopt a trigonal pyramidal geometry, analogous to amines and phosphines.[2] The lone pair of electrons on the antimony atom influences their chemical behavior, rendering them as soft Lewis bases.

2.2. Organoantimony(V) Compounds

In the +5 oxidation state, organoantimony compounds, or stiboranes (R₅Sb), commonly exhibit a trigonal bipyramidal or square pyramidal geometry. The bonding in these hypervalent species is often described by the three-center, four-electron (3c-4e) bond model. The stability and reactivity of stiboranes are highly dependent on the nature of the organic and inorganic ligands attached to the antimony center.

Table 1: Selected Bond Lengths and Angles in Organoantimony Compounds

| Compound | Sb-C Bond Length (Å) | C-Sb-C Bond Angle (°) | Reference(s) |

| Triphenylstibine (Ph₃Sb) | 2.14 - 2.17 | 95 | [2] |

| Pentaphenylantimony (Ph₅Sb) | 2.12 - 2.22 | Varies (Square Pyramidal) | [4] |

| Trimethylstibine (Me₃Sb) | 2.14 | 97.1 | [4] |

Synthesis of Organoantimony Compounds

The synthesis of organoantimony compounds often commences with commercially available antimony trihalides or pentahalides.

3.1. Synthesis of Stibines (R₃Sb)

The most prevalent method for the formation of the Sb-C bond in stibines involves the reaction of antimony trichloride (SbCl₃) with organolithium or Grignard reagents.[1][2]

General Reaction: SbCl₃ + 3 RMgX → R₃Sb + 3 MgXCl SbCl₃ + 3 RLi → R₃Sb + 3 LiCl

3.2. Synthesis of Stiboranes (R₅Sb and R₃SbX₂)

Stiboranes can be prepared through the oxidation of stibines. For instance, the reaction of a triorganostibine with a halogen yields a triorganoantimony dihalide. Further reaction with an organolithium or Grignard reagent can then produce a pentaorganostiborane.[2]

General Reactions: R₃Sb + X₂ → R₃SbX₂ R₃SbX₂ + 2 R'Li → R₃R'₂Sb + 2 LiX

Key Reactions in Organoantimony Chemistry

4.1. Oxidation

Triorganostibines are readily oxidized, even by atmospheric oxygen, to form the corresponding stibine oxides (R₃SbO).[4] More controlled oxidation with halogens leads to the formation of triorganoantimony dihalides.[2]

4.2. Redistribution Reactions

Organoantimony compounds can undergo redistribution reactions, where organic and halide substituents are exchanged between antimony centers. For example, the reaction of triphenylstibine with antimony trichloride can yield phenylantimony dichlorides.[2]

Experimental Protocols

5.1. Synthesis of Triphenylstibine (Ph₃Sb)

-

Materials: Magnesium turnings (1.65 atoms, 40 g), dry ether (1300 cc total), bromobenzene (1.65 moles, 260 g), antimony trichloride (0.5 mole, 114 g, freshly distilled), ice.

-

Procedure:

-

In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place the magnesium turnings and cover with 200 cc of dry ether.

-

Add 100 cc of a solution of bromobenzene in 800 cc of dry ether. Once the Grignard reaction initiates, add an additional 200 cc of dry ether.

-

Add the remaining bromobenzene solution at a rate that maintains gentle reflux (approximately 2 hours).

-

Slowly add a solution of antimony trichloride in 300 cc of dry ether to the Grignard reagent. The reaction may require gentle warming to initiate.

-

After the addition is complete (1-2 hours), heat the mixture on a steam bath for an additional hour.

-

Cool the reaction mixture and pour it slowly into 1 L of ice and water with stirring.

-

Filter the mixture through a Büchner funnel and extract the solid residue with three 100-cc portions of ether.

-

Separate the aqueous layer and extract it twice with 200-cc portions of ether.

-

Combine all ether extracts and evaporate the ether on a steam bath to yield the crude triphenylstibine.

-

Recrystallize the crude product from petroleum ether (b.p. 40-50 °C) to obtain pure triphenylstibine (m.p. 50 °C).

-

5.2. Synthesis of Pentaphenylantimony (Ph₅Sb)

-

Materials: Triphenylantimony dibromide, phenylmagnesium bromide, tetrahydrofuran (THF).

-

Procedure: A simplified method involves the reaction of an excess of phenylmagnesium bromide with triphenylantimony dibromide in tetrahydrofuran to give a high yield of pentaphenylantimony.

5.3. Synthesis of Triphenylantimony Dichloride (Ph₃SbCl₂)

-

Materials: Triphenylstibine (Ph₃Sb), chlorine (Cl₂).

-

Procedure: Triphenylstibine is dissolved in a suitable solvent and treated with chlorine gas to yield triphenylantimony dichloride. The product precipitates from the solution and can be isolated by filtration.[2]

5.4. Oxidation of Triphenylstibine to Triphenylstibine Oxide

-

Materials: Triphenylstibine (Ph₃Sb), hydrogen peroxide (30%).

-

Procedure: Triphenylstibine is treated with hydrogen peroxide, leading to the formation of triphenylstibine oxide. The product can be isolated by filtration and purified by recrystallization.

Quantitative Data

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Selected Organoantimony Compounds

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |

| Me₃Sb(S₂PPh₂)₂ | CDCl₃ | 1.83 (s, 9H, Sb-CH₃); 7.4-8.1 (m, 20H, P-C₆H₅) | 16.9 (s, Sb-CH₃); 128.3-132.9 (m, P-C₆H₅) | [2] |

| PhSb(S₂PEt₂)₂ | CDCl₃ | 1.1-1.3 (m, 12H, P-CH₂-CH₃); 2.2-2.5 (m, 8H, P-CH₂); 7.3-7.8 (m, 5H, Sb-C₆H₅) | 9.3 (s, P-CH₂-CH₃); 26.9 (d, ¹J(PC)=48.8 Hz, P-CH₂); 128.5-135.2 (m, Sb-C₆H₅) | [2] |

Note: NMR data can vary slightly depending on the solvent and the specific spectrometer used.

Applications in Drug Development

The biological activity of organoantimony compounds has been recognized for centuries, with renewed interest in their potential as therapeutic agents.

7.1. Antileishmanial Activity

Pentavalent antimonials, such as sodium stibogluconate, have been a mainstay in the treatment of leishmaniasis. The mechanism of action is believed to involve the in vivo reduction of Sb(V) to the more toxic Sb(III) species. Sb(III) is then taken up by the Leishmania parasite, where it disrupts the trypanothione redox system, leading to oxidative stress and parasite death.

Caption: Mechanism of action of antimonial drugs against Leishmania.

7.2. Anticancer Activity

Certain organoantimony compounds have demonstrated promising anticancer activity. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. This is frequently mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. Specifically, these compounds can modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax, which facilitates the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases such as caspase-3.[1][5][6]

Caption: Anticancer mechanism of organoantimony compounds via apoptosis.

Toxicology and Safety

The toxicity of antimony and its compounds is a significant consideration in their handling and application. The toxicity can vary widely depending on the specific compound, its oxidation state, and solubility.[3] The NIOSH Recommended Exposure Limit (REL) for antimony is 0.5 mg/m³ as a time-weighted average (TWA).[7]

Table 3: Acute Toxicity Data for Selected Antimony Compounds

| Compound | Route | Organism | LD₅₀ | Reference(s) |

| Antimony Potassium Tartrate | Oral | Rat | 115 mg/kg | [8] |

| Antimony Trichloride | Oral | Rat | 525 mg/kg | [8] |

| Triphenylstibine | Oral | Mouse | 188 mg/kg | [8] |

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling organoantimony compounds.[9][10][11]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid skin contact and ingestion. Wash hands thoroughly after handling.[12]

-

Waste Disposal: Dispose of organoantimony waste according to institutional and local regulations for hazardous materials.[9]

Conclusion

Organoantimony chemistry presents a fascinating area of study with significant potential for practical applications, particularly in the realm of medicinal chemistry. The ability to fine-tune the steric and electronic properties of these compounds through synthetic modifications offers exciting opportunities for the development of novel therapeutic agents. A thorough understanding of their synthesis, reactivity, and biological mechanisms of action, coupled with stringent safety protocols, is paramount for advancing research and realizing the full potential of this unique class of organometallic compounds. This guide serves as a foundational resource for scientists and researchers poised to explore the expanding frontiers of organoantimony chemistry.

References

- 1. Identification of anti-cancer organometallic compounds by inhibition of BCL-2/Bax interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organoantimony chemistry - Wikipedia [en.wikipedia.org]

- 3. Antimony Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. Antimony compounds - IDLH | NIOSH | CDC [cdc.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. coloradocollege.edu [coloradocollege.edu]

- 10. Advanced Laboratory and Safety Rules | University of Puget Sound [pugetsound.edu]

- 11. csub.edu [csub.edu]

- 12. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

An In-depth Technical Guide to the Chemical Bonding in Triethylstibine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylstibine (TES), an organoantimony compound with the chemical formula Sb(C₂H₅)₃, is a significant molecule in the fields of organometallic chemistry and catalysis. Understanding the nuances of its chemical bonding, molecular structure, and reactivity is paramount for its application in various research and development endeavors. This technical guide provides a comprehensive overview of the chemical bonding in this compound, detailing its molecular geometry, the nature of the antimony-carbon bond, and its characteristic reactions. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams to elucidate complex relationships, serving as a critical resource for professionals in chemistry and drug development.

Introduction

This compound is a pyrophoric, colorless liquid that has garnered interest due to the unique properties of the antimony-carbon (Sb-C) bond. Antimony, a metalloid in Group 15 of the periodic table, exhibits bonding characteristics that are intermediate between those of its lighter congeners, arsenic and phosphorus, and the heavier bismuth. The ethyl groups in TES are σ-donors, and the overall molecule possesses a lone pair of electrons on the antimony atom, rendering it a Lewis base. The nature of the bonding in this compound dictates its structural, spectroscopic, and reactive properties, which are explored in detail in this guide.

Molecular Structure and Bonding

The chemical bonding in this compound is best understood through an examination of its molecular geometry and the electronic interactions between the central antimony atom and the ethyl ligands.

Molecular Geometry

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the central antimony atom in this compound is surrounded by three bonding pairs (the Sb-C bonds) and one lone pair of electrons. This arrangement results in a trigonal pyramidal molecular geometry, analogous to ammonia and other pnictogen hydrides. In this geometry, the three ethyl groups occupy the base of the pyramid, with the antimony atom at the apex. The lone pair of electrons occupies a significant volume of space, repelling the bonding pairs and influencing the C-Sb-C bond angles.

The Antimony-Carbon (Sb-C) Bond

The Sb-C bond in this compound is a polar covalent bond. Antimony is less electronegative (Pauling scale: 2.05) than carbon (Pauling scale: 2.55), resulting in a partial positive charge (δ+) on the antimony atom and a partial negative charge (δ-) on the carbon atoms of the ethyl groups. This polarity influences the reactivity of the molecule, making the carbon atoms nucleophilic and the antimony atom susceptible to electrophilic attack.

The bonding can be described in terms of orbital hybridization. The antimony atom is considered to be sp³ hybridized, forming three σ-bonds with the sp³ hybridized carbon atoms of the ethyl groups. The fourth sp³ hybrid orbital is occupied by the lone pair of electrons. The overlap of these hybrid orbitals results in the formation of the stable Sb-C single bonds.

Quantitative Data

Precise experimental determination of bond lengths and angles for this compound is challenging and not widely reported. However, data from related compounds and computational studies provide reliable estimates.

| Parameter | Value (Estimated/Typical) | Method |

| Molecular Weight | 208.943 g/mol | - |

| Sb-C Bond Length | ~2.17 Å | Gas Electron Diffraction (comparison with similar compounds) |

| C-Sb-C Bond Angle | ~96° | Gas Electron Diffraction (comparison with similar compounds) |

| Enthalpy of Vaporization | 43.5 ± 0.4 kJ/mol | NIST Chemistry WebBook |

| Appearance Energy (C₄H₁₀Sb⁺) | 10.7 ± 0.3 eV | Electron Ionization |

Table 1: Key Quantitative Data for this compound.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the reaction of antimony trichloride (SbCl₃) with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr).

Materials:

-

Magnesium turnings

-

Bromoethane (EtBr)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Antimony trichloride (SbCl₃)

-

Schlenk line apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

A solution of bromoethane in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts, the remaining bromoethane solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction of the magnesium.

-

-

Reaction with Antimony Trichloride:

-

The prepared ethylmagnesium bromide solution is cooled in an ice bath.

-

A solution of antimony trichloride in the same anhydrous solvent is added dropwise from the dropping funnel to the Grignard reagent with vigorous stirring. The stoichiometry should be carefully controlled (3 equivalents of Grignard reagent to 1 equivalent of SbCl₃).

-

A white precipitate of magnesium salts will form.

-

-

Work-up and Purification:

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed by distillation under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure and an inert atmosphere to yield the pure product.

-

Structural Determination by Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds like this compound.

Methodology:

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas jet.

-

Diffraction Pattern: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This experimental scattering curve is then compared to theoretical curves calculated for different molecular models.

-

Structure Refinement: By refining the structural parameters (bond lengths, bond angles, and torsional angles) of the theoretical model to achieve the best fit with the experimental data, a precise molecular structure can be determined.

Reactivity and Logical Workflows

This compound exhibits a rich and varied reactivity, primarily driven by the Lewis basicity of the antimony atom and the nucleophilicity of the antimony-bound carbon atoms.

Lewis Basicity and Coordination Chemistry

The lone pair of electrons on the antimony atom allows this compound to act as a Lewis base, donating its electron pair to Lewis acids. This property is fundamental to its role as a ligand in coordination chemistry, forming complexes with various transition metals.

Caption: Lewis basicity of this compound leading to coordination complex formation.

Reaction with Halogens: Oxidative Addition

This compound readily reacts with halogens (X₂ = Cl₂, Br₂, I₂) in an oxidative addition reaction. In this process, the antimony atom is oxidized from the +3 to the +5 oxidation state, and two halogen atoms are added to the coordination sphere of the antimony.

Caption: Oxidative addition reaction of this compound with a halogen.

This reaction proceeds via a proposed mechanism involving the initial nucleophilic attack of the antimony lone pair on one of the halogen atoms.

Conclusion

The chemical bonding in this compound, characterized by a trigonal pyramidal geometry and polar antimony-carbon covalent bonds, is fundamental to its properties and reactivity. As a Lewis base, it readily forms coordination complexes and undergoes oxidative addition reactions. While detailed experimental structural data remains a subject for further investigation, the principles outlined in this guide provide a robust framework for understanding and utilizing this important organoantimony compound in scientific research and industrial applications. The provided experimental protocols offer a practical basis for its synthesis and structural analysis, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences.

Triethylstibine: A Comprehensive Technical Guide to its Role in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylstibine (SbEt₃), an organoantimony compound, has carved a significant niche in the realm of coordination and organometallic chemistry. Its unique electronic and steric properties as a ligand allow it to form a diverse array of complexes with various transition metals. This technical guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, and its versatile role as a ligand in coordination chemistry. The document details experimental protocols for the synthesis of this compound and its key coordination complexes, presents quantitative structural and spectroscopic data, and visualizes the synthetic pathways and logical relationships using Graphviz diagrams.

Physicochemical Properties of this compound

This compound is a colorless, pyrophoric liquid with a distinct odor. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₅Sb |

| Molar Mass | 208.94 g/mol |

| Appearance | Colorless liquid |

| Density | 1.324 g/cm³ at 20 °C |

| Melting Point | -96 °C |

| Boiling Point | 158-160 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound involves the reaction of a Grignard reagent, ethylmagnesium bromide, with antimony trichloride.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Antimony(III) chloride

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added to activate the magnesium surface. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

-

Reaction with Antimony Trichloride: The Grignard solution is cooled in an ice bath. A solution of antimony(III) chloride in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate of magnesium chloride will form.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The mixture is then hydrolyzed by the slow addition of saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ethereal extracts are dried over anhydrous sodium sulfate.

-

Distillation: The diethyl ether is removed by distillation at atmospheric pressure. The residue is then distilled under reduced pressure to yield pure this compound. All operations must be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of this compound.

This compound in Coordination Chemistry

This compound functions as a soft Lewis base, readily donating its lone pair of electrons on the antimony atom to form coordinate bonds with transition metals. The steric bulk of the three ethyl groups influences the coordination number and geometry of the resulting complexes.

Coordination with Platinum(II)

This compound reacts with platinum(II) halides to form square planar complexes. The reaction of potassium tetrachloroplatinate(II) with this compound can yield both cis- and trans- isomers of dichlorobis(this compound)platinum(II).

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

This compound (SbEt₃)

-

Ethanol

-

Water

Procedure:

-

A solution of K₂[PtCl₄] in water is prepared.

-

A solution of this compound in ethanol is added dropwise to the aqueous K₂[PtCl₄] solution with stirring at room temperature.

-

A yellow precipitate of cis-[PtCl₂(SbEt₃)₂] forms immediately.

-

The precipitate is collected by filtration, washed with water, then ethanol, and finally diethyl ether, and dried in vacuo.

| Complex | Pt-Sb Bond Length (Å) | Pt-Cl Bond Length (Å) | Sb-Pt-Sb Angle (°) | Cl-Pt-Cl Angle (°) |

| cis-[PtCl₂(SbEt₃)₂] | 2.55 - 2.57 | 2.35 - 2.37 | ~95 | ~90 |

| trans-[PtCl₂(SbEt₃)₂] | 2.56 - 2.58 | 2.29 - 2.31 | 180 | 180 |

Coordination with Gold(I)

This compound reacts with gold(I) precursors, such as (tht)AuCl (tht = tetrahydrothiophene), to form linear gold(I) complexes.

Materials:

-

Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl]

-

This compound (SbEt₃)

-

Dichloromethane

Procedure:

-

(tht)AuCl is dissolved in dichloromethane.

-

A solution of one equivalent of this compound in dichloromethane is added dropwise to the gold precursor solution at room temperature with stirring.

-

The reaction mixture is stirred for one hour.

-

The solvent is removed under reduced pressure to yield a white solid.

-

The product can be recrystallized from a suitable solvent system like dichloromethane/hexane.

| Complex | Au-Sb Bond Length (Å) | Au-Cl Bond Length (Å) | Sb-Au-Cl Angle (°) |

| [AuCl(SbEt₃)] | ~2.53 | ~2.28 | ~180 |

Spectroscopic Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for the characterization of this compound and its coordination complexes.

Infrared Spectroscopy

The coordination of this compound to a metal center results in shifts in the vibrational frequencies of the Sb-C bonds.

| Compound/Complex | ν(Sb-C) (cm⁻¹) |

| This compound (SbEt₃) | ~510, ~470 |

| cis-[PtCl₂(SbEt₃)₂] | Shifted to higher frequency |

| [AuCl(SbEt₃)] | Shifted to higher frequency |

The increase in the Sb-C stretching frequency upon coordination is attributed to the donation of electron density from the antimony to the metal, which strengthens the Sb-C bonds.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the presence of the ethyl groups and to probe the symmetry of the complexes.

| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| cis-[PtCl₂(SbEt₃)₂] | Complex multiplets for CH₂ and CH₃ | Two distinct sets of resonances for CH₂ and CH₃ |

| trans-[PtCl₂(SbEt₃)₂] | A single set of resonances (quartet for CH₂, triplet for CH₃) | A single set of resonances for CH₂ and CH₃ |

| [AuCl(SbEt₃)] | A single set of resonances (quartet for CH₂, triplet for CH₃) | A single set of resonances for CH₂ and CH₃ |

The differences in the NMR spectra of the cis and trans isomers of [PtCl₂(SbEt₃)₂] are a direct consequence of their different symmetries.

Conclusion